molecular formula C14H13ClF3NO2 B2436305 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1458615-96-7

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B2436305
CAS No.: 1458615-96-7
M. Wt: 319.71
InChI Key: ZSCIOQVOQMSJCY-UHFFFAOYSA-N
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Description

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is a fluorinated organic compound with the molecular formula C14H13ClF3NO2. It is characterized by the presence of a phenoxy group, a trifluoroethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-phenoxyaniline and 2,2,2-trifluoroethanol as the primary starting materials.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,2,2-trifluoroethanol with the aniline nitrogen atom. This reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

  • Substitution: Substitution reactions involving the trifluoroethoxy group can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Nucleophiles such as alkyl halides and bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Amines and amides.

  • Substitution Products: Alkylated and acylated derivatives.

Properties

IUPAC Name

3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2.ClH/c15-14(16,17)9-19-12-6-10(18)7-13(8-12)20-11-4-2-1-3-5-11;/h1-8H,9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCIOQVOQMSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As an intermediate in the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibition and receptor binding assays.

  • Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: In the production of agrochemicals and materials with specific fluorinated properties.

Mechanism of Action

The mechanism by which 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 3-Phenoxyaniline: Lacks the trifluoroethoxy group.

  • 2,2,2-Trifluoroethanol: A simpler fluorinated alcohol without the aniline moiety.

  • 3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoroethoxy group.

These compounds differ in their reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.

Biological Activity

3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride is a compound of interest due to its unique chemical structure and potential biological applications. The trifluoroethoxy group enhances the lipophilicity of the molecule, which may affect its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F3NO- HCl. The presence of the trifluoroethoxy group contributes to its distinct physicochemical properties that can influence biological activity.

PropertyValue
Molecular Weight273.7 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances membrane permeability, allowing the compound to penetrate cells more effectively.

  • Enzyme Inhibition : Studies suggest that compounds containing trifluoroethyl groups can inhibit enzymes involved in metabolic pathways. For example, similar compounds have shown inhibitory effects on α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
  • Receptor Interaction : The aniline moiety can form hydrogen bonds with target proteins, potentially modulating receptor activity or enzyme function.

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound against various biological targets:

  • α-Amylase Inhibition : The compound exhibited an IC50 value comparable to standard inhibitors like acarbose.
  • α-Glucosidase Inhibition : Similar inhibitory activity was observed, suggesting potential applications in managing diabetes by regulating glucose metabolism.

In Vivo Studies

Research involving animal models has indicated that this compound may lower blood glucose levels effectively:

  • Drosophila melanogaster Model : The compound was tested for antihyperglycemic effects and showed a significant reduction in glucose levels compared to control groups .

Case Studies

  • Case Study on Diabetes Management : A study explored the potential of trifluoroethoxy-containing compounds for diabetes treatment by evaluating their effects on glucose metabolism in Drosophila models. Results indicated that these compounds could serve as lead candidates for further development into antidiabetic agents .
  • Mechanistic Insights : Another investigation focused on the binding affinity of this compound with the N-terminal subunit of human Maltase-glucoamylase (PDB: 2QMJ). Docking studies revealed favorable interactions within the active site, supporting its role as an enzyme inhibitor .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule’s structure comprises three key substituents:

  • Aniline hydrochloride at position 1
  • Phenoxy group (-O-C₆H₅) at position 3
  • 2,2,2-Trifluoroethoxy group (-O-CH₂-CF₃) at position 5

Retrosynthetic disconnection suggests two primary intermediates:

  • 3-Nitro-5-(2,2,2-trifluoroethoxy)phenol : Enables sequential functionalization of the aromatic ring.
  • 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline : Formed via nitro reduction, followed by hydrochloride salt formation.

Synthetic Pathways and Reaction Optimization

Synthesis of 3-Nitro-5-(2,2,2-Trifluoroethoxy)phenol

O-Alkylation of o-Nitrochlorobenzene

Starting Material : o-Nitrochlorobenzene (II) undergoes O-alkylation with 2,2,2-trifluoroethanol under phase-transfer conditions.

Reaction Conditions :

Parameter Value
Catalyst Tetrabutylammonium bromide
Base 50% NaOH
Temperature 60–70°C
Solvent Neat (solvent-free)
Yield 88.4%

Mechanistic Insight :
The phase-transfer catalyst facilitates nucleophilic displacement of chloride by trifluoroethoxide, forming 2-nitro-1-(2,2,2-trifluoroethoxy)benzene (III).

Nitro Group Reduction

Catalytic Hydrogenation :
Intermediate III is reduced to 3-amino-5-(2,2,2-trifluoroethoxy)phenol (IV) using 10% Pd/C in methanol under H₂.

Optimized Parameters :

Parameter Value
Catalyst Loading 10 wt% Pd/C
Solvent Methanol
Temperature 20°C
Yield 91.6%

Introduction of the Phenoxy Group

Nucleophilic Aromatic Substitution

Reaction Design :
The phenolic -OH group at position 3 of intermediate IV is replaced with a phenoxy group via Ullmann-type coupling.

Conditions :

Parameter Value
Coupling Agent Bromobenzene
Base K₂CO₃
Catalyst CuI
Solvent DMF
Temperature 120°C
Yield 78–85% (estimated)

Challenges :

  • Regioselectivity ensured by electron-withdrawing trifluoroethoxy group, directing substitution to position 3.
  • Purification via column chromatography to isolate 3-phenoxy-5-(2,2,2-trifluoroethoxy)aniline.

Hydrochloride Salt Formation

Acid-Base Reaction :
The free aniline is treated with HCl gas in anhydrous ether or methanol to precipitate the hydrochloride salt.

Conditions :

Parameter Value
Acid HCl (g)
Solvent Methanol
Temperature 0–5°C
Yield >95%

Characterization :

  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), NH₂ (δ 5.2 ppm, broad), CF₃CH₂O- (δ 4.4 ppm).
  • MS (ESI+) : Molecular ion peak at m/z 284.1 [M+H]⁺ (free base), 319.7 [M+H]⁺ (hydrochloride).

Alternative Synthetic Routes

Diazotization-Hydroxyl Substitution

Patent-Derived Method :

  • Diazotize 3-amino-5-(trifluoroethoxy)phenol with NaNO₂/H₂SO₄.
  • Hydrolyze diazonium salt to phenolic -OH.
  • Perform O-alkylation with bromobenzene.

Limitations :

  • Lower yields (65–70%) due to side reactions.
  • Requires stringent temperature control (-20–5°C).

One-Pot Sequential Functionalization

Hypothetical Pathway :

  • Simultaneous O-alkylation of 3,5-dinitrophenol with trifluoroethanol and phenol.
  • Selective reduction of nitro groups.

Feasibility Issues :

  • Competing reactions reduce regioselectivity.
  • No literature support for this approach.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Advantages :

  • Enhanced heat/mass transfer for exothermic O-alkylation.
  • Automated purification via in-line crystallization.

Case Study :

  • Pilot-scale production achieves 85% yield for intermediate III using microreactors.

Waste Management and Cost Analysis

Byproducts :

  • NaCl from O-alkylation.
  • Ammonium salts from diazotization.

Cost Drivers :

  • 2,2,2-Trifluoroethanol: $450–$600/kg (bulk pricing).
  • Palladium catalyst recovery critical for economic viability.

Q & A

Q. What synthetic strategies are recommended for preparing 3-Phenoxy-5-(2,2,2-trifluoroethoxy)aniline hydrochloride?

Methodological Answer: The synthesis involves sequential functionalization of the aniline ring. Key steps include:

  • Nitro Reduction : Introduce a nitro group at the 5-position via nitration, followed by reduction to an amine (e.g., catalytic hydrogenation or Sn/HCl) .
  • Ether Formation : Install the phenoxy and trifluoroethoxy groups via nucleophilic aromatic substitution (NAS) or Ullmann coupling. Fluorinated alkoxy groups require anhydrous conditions due to moisture sensitivity .
  • Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) and recrystallize for purity .
    Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-substitution, as competing reactions may occur between the phenoxy and trifluoroethoxy groups.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoroethoxy group incorporation (δ ~ -75 ppm for -OCF3_3). 1H^{1}\text{H} NMR resolves aromatic protons, but signal splitting due to fluorine coupling may require advanced 2D techniques (e.g., COSY, HSQC) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes can confirm molecular weight and fragmentation patterns, particularly for the hydrochloride salt .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of fluorine substituents on molecular packing .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for NAS or coupling reactions. ICReDD’s approach integrates computed activation energies with experimental validation to prioritize viable routes .
  • Solvent Optimization : Machine learning (ML) models trained on solvent databases can predict optimal dielectric environments for fluorinated intermediates, reducing trial-and-error experimentation .
  • Thermodynamic Profiling : Calculate Gibbs free energy changes for competing pathways (e.g., trifluoroethoxy vs. phenoxy group installation) to guide regioselectivity .

Q. What mechanistic insights explain contradictions in substituent reactivity during functionalization?

Methodological Answer:

  • Electron-Withdrawing Effects : The trifluoroethoxy group (-OCF3_3) is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution but activating it for nucleophilic attack at specific positions. This contrasts with the phenoxy group (-OPh), which is moderately electron-donating. Kinetic studies (e.g., stopped-flow UV-Vis) can resolve competing substitution pathways .
  • Steric vs. Electronic Factors : Molecular dynamics (MD) simulations quantify steric hindrance between substituents, explaining discrepancies in reaction yields under varying temperatures or catalysts .

Q. How do fluorine substituents influence purification and separation challenges?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar fluorinated byproducts. Additives like TFA improve peak symmetry .
  • Membrane Technologies : Nanofiltration membranes with fluorophilic surfaces selectively separate trifluoroethoxy-containing species from reaction mixtures .
  • Crystallization : Fluorine’s hydrophobic character necessitates mixed solvents (e.g., DCM/hexane) for slow crystallization, minimizing inclusion of non-polar impurities .

Q. What are the implications of this compound in medicinal chemistry or materials science?

Methodological Answer:

  • Drug Discovery : The aniline core and fluorine groups make it a candidate for kinase inhibitor scaffolds. Structure-activity relationship (SAR) studies require regioselective functionalization to optimize binding affinity .
  • Polymer Chemistry : Fluorinated aromatic amines enhance thermal stability in polyimides. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) quantify decomposition temperatures and modulus changes .

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